Cas no 2764008-72-0 (3-Methanesulfonyl-3-methylazetidine)

3-Methanesulfonyl-3-methylazetidine is a specialized heterocyclic compound featuring an azetidine ring substituted with a methyl group and a methanesulfonyl moiety. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The sulfonyl group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the strained azetidine ring offers potential for ring-opening transformations. Its well-defined stereochemistry and functional group compatibility make it suitable for constructing complex molecular architectures. The compound’s stability under various conditions ensures consistent performance in synthetic workflows. It is particularly useful in medicinal chemistry for developing targeted bioactive molecules.
3-Methanesulfonyl-3-methylazetidine structure
2764008-72-0 structure
Product Name:3-Methanesulfonyl-3-methylazetidine
CAS No:2764008-72-0
MF:C5H11NO2S
MW:149.21134018898
CID:5559872
PubChem ID:165997214
Update Time:2025-06-08

3-Methanesulfonyl-3-methylazetidine Chemical and Physical Properties

Names and Identifiers

    • EN300-37364284
    • 3-methanesulfonyl-3-methylazetidine
    • 2764008-72-0
    • 3-Methanesulfonyl-3-methylazetidine
    • Inchi: 1S/C5H11NO2S/c1-5(3-6-4-5)9(2,7)8/h6H,3-4H2,1-2H3
    • InChI Key: IQWURNHEYOQXNM-UHFFFAOYSA-N
    • SMILES: S(C)(C1(C)CNC1)(=O)=O

Computed Properties

  • Exact Mass: 149.05104977g/mol
  • Monoisotopic Mass: 149.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 54.6Ų

3-Methanesulfonyl-3-methylazetidine Pricemore >>

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Additional information on 3-Methanesulfonyl-3-methylazetidine

Comprehensive Overview of 3-Methanesulfonyl-3-methylazetidine (CAS No. 2764008-72-0): Properties, Applications, and Industry Insights

3-Methanesulfonyl-3-methylazetidine (CAS No. 2764008-72-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfonyl-containing azetidine derivative is characterized by a four-membered azetidine ring substituted with a methyl group and a methanesulfonyl moiety, offering distinct reactivity and stability profiles. The compound's molecular formula and precise molecular weight make it particularly valuable for designing novel bioactive molecules.

Recent studies highlight the growing demand for sulfonamide-based compounds in drug discovery, with 3-Methanesulfonyl-3-methylazetidine serving as a key intermediate. Its structural rigidity and hydrogen-bond acceptor properties contribute to enhanced binding affinity in target proteins, addressing current challenges in developing kinase inhibitors and GPCR modulators. The compound's metabolic stability and solubility characteristics are frequently discussed in medicinal chemistry forums, reflecting industry priorities for improved pharmacokinetic profiles.

From a synthetic chemistry perspective, 2764008-72-0 demonstrates remarkable versatility. Researchers utilize its sulfonyl group for nucleophilic substitution reactions or as a directing group in metal-catalyzed cross-coupling reactions. The strained azetidine ring enables ring-opening polymerizations, contributing to advanced material science applications. These attributes align with trending searches for "heterocyclic building blocks" and "scaffold diversification" in synthetic organic chemistry databases.

Analytical characterization of 3-Methanesulfonyl-3-methylazetidine typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography—methods frequently queried by quality control professionals. The compound's spectral data and chromatographic behavior are crucial for establishing purity standards, especially when used in regulated pharmaceutical synthesis. This correlates with increasing online searches for "HPLC method development" and "impurity profiling" in chemical analysis.

The commercial availability of CAS 2764008-72-0 through specialty chemical suppliers has expanded significantly, reflecting market demand. Procurement specialists often search for "high-purity azetidine derivatives" and "custom synthesis services", indicating the compound's importance in contract research organizations. Storage recommendations typically emphasize anhydrous conditions and temperature control to maintain stability—key considerations documented in material safety data sheets.

Emerging applications of 3-Methanesulfonyl-3-methylazetidine include its use in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design, two rapidly growing areas in drug discovery. These applications leverage the compound's ability to serve as a spacer unit or warhead precursor, addressing popular research queries about "targeted protein degradation" strategies. The azetidine scaffold's conformational constraints also make it valuable for developing allosteric modulators.

Environmental and regulatory aspects of 2764008-72-0 follow standard protocols for laboratory chemicals, with proper waste disposal procedures being essential. These considerations connect with increasing searches for "green chemistry alternatives" and "sustainable synthetic routes" in the chemical industry. The compound's biodegradability profile and ecotoxicological data are becoming important selection criteria for environmentally conscious researchers.

Future research directions for 3-Methanesulfonyl-3-methylazetidine may explore its potential in bioorthogonal chemistry and click chemistry applications, areas generating substantial academic interest. The compound's compatibility with aqueous conditions and functional group tolerance position it well for these developing fields. This aligns with growing literature searches for "biocompatible reactions" and "in vivo labeling" techniques.

In conclusion, 3-Methanesulfonyl-3-methylazetidine (CAS No. 2764008-72-0) represents a versatile chemical entity with expanding applications across multiple scientific disciplines. Its unique combination of structural features, synthetic utility, and pharmaceutical relevance ensures continued interest from researchers addressing contemporary challenges in molecular design and drug development.

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